N,N-diethyl-2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

描述

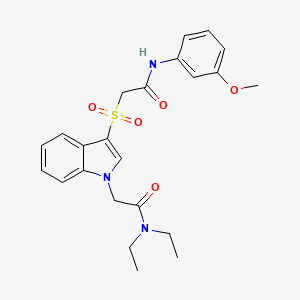

N,N-Diethyl-2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a structurally complex indole derivative characterized by:

- Indole core: A bicyclic aromatic system with a nitrogen atom at position 1.

- Sulfonyl group: Attached at the indole’s 3-position, contributing to electronic effects and metabolic stability.

- 2-Oxoethyl linkage: Bridges the sulfonyl group to a 3-methoxyphenylamine substituent.

- N,N-Diethyl acetamide: A terminal moiety that may influence solubility and pharmacokinetics.

This compound’s design combines features of indole-based pharmaceuticals (e.g., anti-inflammatory or anticancer agents) with sulfonamide and acetamide functionalities, which are common in bioactive molecules .

属性

IUPAC Name |

N,N-diethyl-2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)32(29,30)16-22(27)24-17-9-8-10-18(13-17)31-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOALDALWQYJEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N,N-Diethyl-2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key features include:

- Indole moiety : Contributes to biological activity through interactions with various biological targets.

- Sulfonamide group : Known for antibacterial and antitumor properties.

- Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of indole and sulfonamide have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.3 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The sulfonamide component suggests potential antimicrobial properties. Preliminary tests against common bacterial strains have indicated moderate to high activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Compounds similar to this structure often inhibit key enzymes involved in cell proliferation and survival.

- Interference with DNA Repair Mechanisms : The compound may disrupt DNA repair pathways, leading to increased susceptibility to genotoxic stress.

- Modulation of Signaling Pathways : It may alter signaling pathways associated with cell growth and apoptosis, such as the PI3K/Akt pathway.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

-

Study on Lung Cancer Cells :

- Researchers observed that treatment with a similar indole derivative resulted in a significant reduction in tumor size in xenograft models.

-

Antimicrobial Efficacy Assessment :

- A study evaluated a series of sulfonamide derivatives against multi-drug resistant bacterial strains, showing that modifications to the side chains enhanced activity.

相似化合物的比较

Key Compounds:

N-(4-Methoxyphenyl)-2-(4-hydroxyphenyl)acetamide (, Compound 19s): Structure: Shares a methoxyphenylamino group but lacks the indole core and sulfonyl linkage. Comparison: The target compound’s indole and sulfonyl groups may offer greater metabolic resistance compared to 19s’ simpler phenolic structure.

Structural Analysis:

Sulfonyl/Sulfanyl-Containing Indoles

Key Compounds:

N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (): Structure: Sulfanyl (C–S–C) instead of sulfonyl (C–SO₂–C) linkages.

D-24851 (): Structure: Tubulin inhibitor with a 2-oxoacetamide indole derivative. Activity: The 4-chlorobenzyl group enhances tubulin binding; the target compound’s 3-methoxyphenylamino may offer different selectivity .

Functional Impact:

Methoxyphenyl-Substituted Analogues

Key Compounds:

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide (): Structure: Methoxyphenethyl group instead of methoxyphenylamino; isoindole core. Activity: Unreported, but the dioxoisoindolinone may confer rigidity for receptor binding .

Substitutent Effects:

Activity Correlation

- Antioxidant vs. Cytotoxic : Halogens (e.g., Cl, Br) enhance radical scavenging in indole acetamides (), while sulfonyl groups may shift activity toward anti-inflammatory or metabolic pathways .

- Selectivity : The target’s diethyl acetamide could reduce CNS penetration compared to phenethyl amides (), favoring peripheral actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。